(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-19(6-5-16-9-12-25-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)26-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZDBWPEYZSAV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a thiophene substituent. The structural configuration contributes to its interaction with biological targets, influencing its pharmacological properties.
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines. For example, studies on related benzothiazole derivatives indicated that they could inhibit cell proliferation effectively in both 2D and 3D assay formats. Notably, compounds exhibited IC50 values as low as 6.26 μM against HCC827 cells, indicating significant antitumor activity .
Table 1: Summary of Antitumor Activities of Related Compounds
| Compound | Cell Line Tested | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | Antitumor |
| Compound B | NCI-H358 | 6.48 ± 0.11 | Antitumor |
| Compound C | HepG2 | Not specified | Antitumor |
The mechanism by which this compound exerts its biological effects may involve interactions with DNA or specific protein targets associated with tumor growth and microbial resistance. For instance, some benzothiazole derivatives have been reported to bind within the minor groove of DNA, which could disrupt replication and transcription processes . Additionally, the inhibition of key enzymes involved in microbial metabolism may also play a role in its antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, revealing that compounds structurally similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. What are the primary challenges in synthesizing (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how are they addressed?
Synthesis involves multi-step routes with challenges such as regioselectivity in heterocyclic ring formation and stereochemical control of the acrylamide group. Key steps include coupling benzo[d]thiazole-piperidine intermediates with thiophene-acrylamide precursors via nucleophilic substitution or condensation reactions. Purification often requires column chromatography and characterization via NMR, IR, and mass spectrometry to confirm purity and stereochemistry .
Q. How is the molecular geometry of this compound validated experimentally and computationally?
X-ray crystallography (if crystalline) and spectroscopic methods (e.g., NOESY for stereochemistry) are used experimentally. Computational approaches like density functional theory (DFT) model bond angles, electronic distribution, and π-π stacking interactions between aromatic systems (benzo[d]thiazole, thiophene), which influence reactivity and biological interactions .
Q. What standard assays are used to evaluate its in vitro biological activity?
Common assays include:
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase inhibition using ATP analogs).
- Cytotoxicity : MTT or SRB assays against cancer cell lines.
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors. IC₅₀ values are calculated from dose-response curves, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity during synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.
- Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling of thiophene derivatives.
- Temperature control : Low temperatures (0–5°C) minimize side reactions in acid-sensitive steps. Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Solutions include:
- Orthogonal assays : Validate kinase inhibition using both biochemical (purified enzyme) and cellular (phospho-antibody) methods.
- Stability studies : HPLC monitoring of degradation under physiological conditions (e.g., plasma stability assays) .
Q. How does the compound’s electronic configuration influence its mechanism of action?
The electron-withdrawing nitro group (if present in analogs) enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins. DFT calculations reveal charge distribution across the acrylamide moiety, predicting nucleophilic attack sites. Comparative studies with fluorine-substituted analogs show altered binding kinetics due to electronegativity differences .
Q. What computational methods predict off-target interactions and toxicity risks?
- Molecular docking : AutoDock Vina or Glide screens against protein databases (e.g., PDB).
- QSAR models : Correlate structural descriptors (logP, polar surface area) with hepatotoxicity or hERG channel inhibition.
- ADMET prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
